molecular formula C11H17N3O2S B14911465 2-(2-Aminoethyl)-5-benzyl-1,2,5-thiadiazolidine 1,1-dioxide

2-(2-Aminoethyl)-5-benzyl-1,2,5-thiadiazolidine 1,1-dioxide

Katalognummer: B14911465
Molekulargewicht: 255.34 g/mol
InChI-Schlüssel: APQXITYCURRZMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Aminoethyl)-5-benzyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that features a thiadiazolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-5-benzyl-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a thiadiazolidine derivative with an aminoethyl group in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Aminoethyl)-5-benzyl-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazolidine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2-Aminoethyl)-5-benzyl-1,2,5-thiadiazolidine 1,1-dioxide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-Aminoethyl)-5-benzyl-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thiadiazolidine derivatives and related heterocyclic compounds such as thiadiazoles and triazolothiadiazines .

Uniqueness

What sets 2-(2-Aminoethyl)-5-benzyl-1,2,5-thiadiazolidine 1,1-dioxide apart is its specific structural configuration, which imparts unique chemical and biological properties.

Eigenschaften

Molekularformel

C11H17N3O2S

Molekulargewicht

255.34 g/mol

IUPAC-Name

2-(5-benzyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)ethanamine

InChI

InChI=1S/C11H17N3O2S/c12-6-7-13-8-9-14(17(13,15)16)10-11-4-2-1-3-5-11/h1-5H,6-10,12H2

InChI-Schlüssel

APQXITYCURRZMC-UHFFFAOYSA-N

Kanonische SMILES

C1CN(S(=O)(=O)N1CCN)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.